(5E)-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes a phenoxyphenyl group, a sulfanylidene group, and an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 3-phenoxybenzaldehyde with a suitable imidazolidinone derivative under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like crystallization or chromatography is common to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinone core can be reduced to form corresponding amines.
Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(5E)-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which (5E)-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one exerts its effects involves interactions with specific molecular targets. The phenoxyphenyl group can interact with aromatic receptors, while the sulfanylidene group may form covalent bonds with nucleophilic sites. These interactions can lead to modulation of biological pathways, making the compound useful in medicinal applications.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate .
- Vanillin acetate .
Uniqueness
(5E)-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one stands out due to its combination of a phenoxyphenyl group and a sulfanylidene-imidazolidinone core. This unique structure imparts specific chemical reactivity and potential biological activity that is not commonly found in other similar compounds.
Properties
Molecular Formula |
C16H12N2O2S |
---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
(5E)-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H12N2O2S/c19-15-14(17-16(21)18-15)10-11-5-4-8-13(9-11)20-12-6-2-1-3-7-12/h1-10H,(H2,17,18,19,21)/b14-10+ |
InChI Key |
HLVPIZURNZTVCM-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C/3\C(=O)NC(=S)N3 |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C3C(=O)NC(=S)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.